molecular formula C15H27NO4 B8045369 (R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

Cat. No.: B8045369
M. Wt: 285.38 g/mol
InChI Key: ZEEYTDTZEGFMMS-LLVKDONJSA-N
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Description

®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is a chiral compound widely used in organic synthesis and pharmaceutical research. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable due to its stability and reactivity, making it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3-piperidinecarboxylic acid.

    Protection of the Amine Group: The amine group of 3-piperidinecarboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step is also performed in an organic solvent, typically dichloromethane, under mild conditions.

Industrial Production Methods

In industrial settings, the synthesis of ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, automated systems for reagent addition and product isolation are employed to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting the central nervous system. Its stability and reactivity make it an ideal intermediate in the synthesis of potential therapeutic agents.

Industry

In the chemical industry, ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester exerts its effects depends on its application. In drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The Boc group provides stability during these transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    N-Boc-4-Piperidinecarboxylic acid t-butyl ester: A similar compound with the Boc group at the 4-position instead of the 3-position.

    N-Boc-3-Pyrrolidinecarboxylic acid t-butyl ester: A related compound with a five-membered pyrrolidine ring instead of the six-membered piperidine ring.

Uniqueness

®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is unique due to its specific chiral configuration and the position of the Boc group. This configuration can significantly influence the reactivity and interaction of the compound in various chemical and biological processes, making it a valuable tool in asymmetric synthesis and chiral resolution.

Properties

IUPAC Name

ditert-butyl (3R)-piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-8-7-9-16(10-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEYTDTZEGFMMS-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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